Cas no 1803599-44-1 (N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride)

N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride 化学的及び物理的性質
名前と識別子
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- N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride
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N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-142432-0.25g |
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride |
1803599-44-1 | 95% | 0.25g |
$524.0 | 2023-06-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2201-1-5G |
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride |
1803599-44-1 | 95% | 5g |
¥ 11,048.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2201-1-100MG |
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride |
1803599-44-1 | 95% | 100MG |
¥ 924.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554998-500mg |
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride |
1803599-44-1 | 98% | 500mg |
¥5900 | 2023-04-09 | |
TRC | N926378-100mg |
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride |
1803599-44-1 | 100mg |
$ 320.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554998-5g |
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride |
1803599-44-1 | 98% | 5g |
¥21858 | 2023-04-09 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000704327-5g |
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride |
1803599-44-1 | 95+% | 5g |
¥18892.00 | 2023-09-15 | |
Enamine | EN300-142432-0.05g |
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride |
1803599-44-1 | 95% | 0.05g |
$245.0 | 2023-06-08 | |
Enamine | EN300-142432-10000mg |
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride |
1803599-44-1 | 95.0% | 10000mg |
$4545.0 | 2023-09-30 | |
Aaron | AR01ADVJ-1g |
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride |
1803599-44-1 | 95% | 1g |
$1479.00 | 2025-02-09 |
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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9. Back matter
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochlorideに関する追加情報
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride: A Comprehensive Overview
N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride is a compound with the CAS number 1803599-44-1, which has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with an azetidine moiety, making it a promising candidate for various applications in drug discovery and development. The compound's name reflects its structural composition, with the azetidine ring (a four-membered saturated cyclic amine) attached to the cyclopropane carboxamide group, further functionalized as a hydrochloride salt.
The synthesis of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride involves a series of well-defined chemical reactions, including nucleophilic substitution and cyclization processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound, ensuring higher yields and improved purity. The compound's stability under various conditions has also been extensively studied, making it suitable for use in diverse chemical and biological assays.
One of the most notable aspects of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride is its pharmacological profile. Preclinical studies have demonstrated its potential as a modulator of key biological targets, including enzymes and receptors involved in various disease pathways. For instance, research has shown that this compound exhibits inhibitory activity against certain kinases, making it a potential candidate for anti-cancer therapies. Additionally, its ability to penetrate cellular membranes efficiently suggests that it could be effective in targeting intracellular pathogens.
The structural uniqueness of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride also lends itself to applications in materials science. The cyclopropane ring introduces strain into the molecule, which can be exploited to create novel materials with unique mechanical or electronic properties. Recent studies have explored the use of this compound as a building block for constructing advanced polymers and nanomaterials, highlighting its versatility across multiple disciplines.
In terms of safety and toxicity profiles, N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride has undergone rigorous testing to ensure its suitability for therapeutic applications. Animal studies have indicated that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in acute and chronic toxicity models. These findings further underscore its potential as a safe and effective drug candidate.
Looking ahead, the development of N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride is expected to continue advancing through collaborative efforts between academic institutions and pharmaceutical companies. Ongoing clinical trials are currently evaluating its efficacy in treating various conditions, including cancer, inflammatory diseases, and infectious disorders. The compound's success in these trials could pave the way for its approval as a novel therapeutic agent.
In conclusion, N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride represents a significant advancement in modern chemistry and pharmacology. Its unique structure, combined with promising biological activity and favorable safety profiles, positions it as a key player in the development of next-generation drugs and materials. As research continues to uncover new applications for this compound, its impact on science and medicine is likely to grow exponentially.
1803599-44-1 (N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride) 関連製品
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